N-(4-ethylphenyl)thian-3-amine
Description
N-(4-Ethylphenyl)thian-3-amine is a sulfur-containing amine derivative featuring a thiane (tetrahydrothiophene) ring substituted with an amine group at the 3-position and a 4-ethylphenyl substituent. Key features include:
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
N-(4-ethylphenyl)thian-3-amine |
InChI |
InChI=1S/C13H19NS/c1-2-11-5-7-12(8-6-11)14-13-4-3-9-15-10-13/h5-8,13-14H,2-4,9-10H2,1H3 |
InChI Key |
BZPQIRARSXIVOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CCCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)thian-3-amine can be achieved through several methods. One common approach involves the reaction of 4-ethylphenylamine with thian-3-amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Another method involves the use of transition metal-catalyzed reactions, which have been shown to be efficient and selective for the synthesis of amines .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of renewable starting materials and sustainable catalytic methods is also emphasized to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)thian-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted thian-3-amine derivatives .
Scientific Research Applications
N-(4-ethylphenyl)thian-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: This compound is used in the production of polymers, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to receptors or other proteins, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
VUAA1 (N-(4-Ethylphenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
- Structural Differences :
- Biological Activity: Acts as a mosquito larval repellent by targeting odorant receptors .
N-(4-Bromo-2-methylphenyl)thian-3-amine
- Structural Differences :
- Synthetic Relevance :
N-(4-Ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
- Structural Differences :
(4-Nitro-1,1-dioxo-tetrahydro-1λ⁶-thiophen-3-yl)-phenyl-amine
- Structural Differences :
Comparative Analysis Table
Key Insights from Structural and Functional Comparisons
Role of the Thiane Ring :
- The saturated thiane ring in this compound likely confers greater metabolic stability compared to unsaturated analogs like dihydrothiophenes or triazoles .
- Sulfur’s polarizability may enhance interactions with hydrophobic pockets in biological targets.
Impact of Substituents on the Phenyl Ring :
- Ethyl groups (as in the target compound and VUAA1) balance lipophilicity and steric effects, optimizing receptor binding .
- Electron-withdrawing groups (e.g., bromine, nitro) may reduce bioavailability but improve target specificity .
Functional Group Trade-offs :
- Amines vs. Acetamides: Amines offer protonation sites for salt formation (improving solubility), while acetamides enhance stability against oxidative metabolism .
Biological Activity
N-(4-ethylphenyl)thian-3-amine is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities , including:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through interactions with microtubules, similar to known tubulin inhibitors. This activity could lead to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially modulating their activity. This could influence biochemical pathways relevant to therapeutic applications.
The mechanisms by which this compound exerts its biological effects include:
- Binding to Molecular Targets : The compound likely binds to specific receptors or enzymes, altering their functions and triggering downstream signaling pathways. The exact molecular targets remain to be fully elucidated.
- Microtubule Disruption : Similar to other compounds that target microtubules, this compound may cause disassembly of the microtubule network in treated cells, leading to morphological changes and cell death through apoptosis or mitotic catastrophe .
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound. Below is a summary of notable findings:
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
- Mechanistic Studies : Delving deeper into the specific molecular pathways affected by this compound.
- Derivatives Exploration : Synthesizing analogs to enhance potency and selectivity for desired biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
